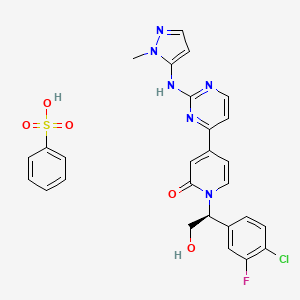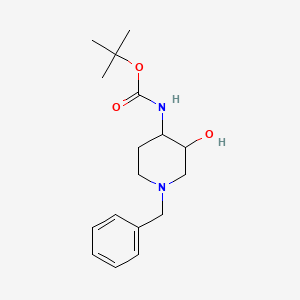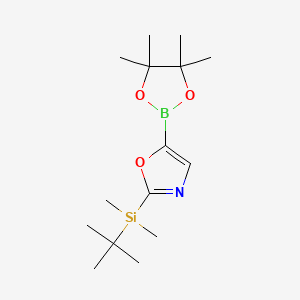![molecular formula C12H26Cl2N2 B12276256 1-Ethyl-[4,4']bipiperidinyl dihydrochloride](/img/structure/B12276256.png)
1-Ethyl-[4,4']bipiperidinyl dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-[4,4’]bipiperidinyl dihydrochloride is a chemical compound with the molecular formula C12H26Cl2N2 and a molecular weight of 269.25 g/mol . It is a derivative of bipiperidine, a compound consisting of two piperidine rings connected by a single bond. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Ethyl-[4,4’]bipiperidinyl dihydrochloride typically involves the reaction of 1-ethylpiperidine with 4,4’-bipiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted into its dihydrochloride salt form .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
1-Ethyl-[4,4’]bipiperidinyl dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involving this compound can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions, such as nucleophilic substitution, can occur with this compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
1-Ethyl-[4,4’]bipiperidinyl dihydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Ethyl-[4,4’]bipiperidinyl dihydrochloride involves its interaction with specific molecular targets and pathways within cells. This compound can bind to and modulate the activity of certain enzymes, receptors, or other proteins, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
1-Ethyl-[4,4’]bipiperidinyl dihydrochloride can be compared to other similar compounds, such as:
1-Methyl-[4,4’]bipiperidinyl dihydrochloride: This compound has a similar structure but with a methyl group instead of an ethyl group.
1-Propyl-[4,4’]bipiperidinyl dihydrochloride: Another similar compound with a propyl group, which can also lead to variations in its properties and applications.
The uniqueness of 1-Ethyl-[4,4’]bipiperidinyl dihydrochloride lies in its specific chemical structure, which imparts distinct properties and makes it suitable for particular research and industrial applications .
Properties
Molecular Formula |
C12H26Cl2N2 |
|---|---|
Molecular Weight |
269.25 g/mol |
IUPAC Name |
1-ethyl-4-piperidin-4-ylpiperidine;dihydrochloride |
InChI |
InChI=1S/C12H24N2.2ClH/c1-2-14-9-5-12(6-10-14)11-3-7-13-8-4-11;;/h11-13H,2-10H2,1H3;2*1H |
InChI Key |
DITGJCQRCYSRJU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(CC1)C2CCNCC2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Azabicyclo[3.1.0]hexane-6-carboxamide, N-[(2,3-dimethoxyphenyl)methyl]-, (1alpha,5alpha)-](/img/structure/B12276193.png)
![(4Z)-4-[(1-butylbenzo[cd]indol-1-ium-2-yl)methylidene]-2-[(E)-(1-butylbenzo[cd]indol-2-ylidene)methyl]-3-oxocyclobuten-1-olate](/img/structure/B12276201.png)

![{2-Azabicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B12276214.png)


![3-Phenyl-2-[(2-phenylmethoxyacetyl)amino]propanoic acid](/img/structure/B12276224.png)
![3-[(methylamino)methyl]-5-IsoxazolecarbonitrileHClsalt](/img/structure/B12276227.png)



